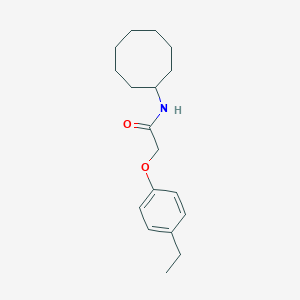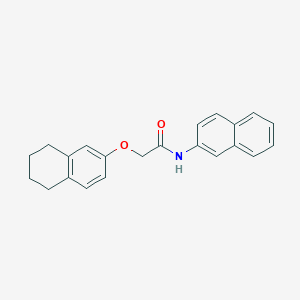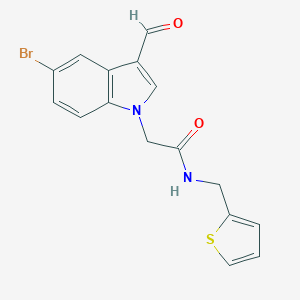![molecular formula C21H24N4O5 B297509 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide](/img/structure/B297509.png)
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide, also known as DMXAA, is a small molecule compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice, which led to its investigation as a potential anti-cancer agent.
作用機序
The exact mechanism of action of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide is not fully understood. However, it is known to activate the STING (stimulator of interferon genes) pathway, which leads to the production of pro-inflammatory cytokines, including TNF-α and interferon-beta (IFN-β). These cytokines are thought to contribute to the anti-cancer effects of this compound by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis factor-alpha (TNF-α) and interferon-beta (IFN-β) production, as well as to inhibit angiogenesis. This compound has also been shown to increase the permeability of tumor blood vessels, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has also been extensively studied in animal models, which provides a wealth of data for researchers to draw from. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have variable efficacy in different animal models and in different tumor types. In addition, the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide. One area of interest is the development of analogs of this compound that may have improved efficacy and/or reduced toxicity. Another area of interest is the investigation of the use of this compound in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Finally, the development of biomarkers to predict which patients may respond to this compound treatment is an important area of future research.
合成法
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide was first synthesized in the 1990s by a group of scientists at the Auckland Cancer Society Research Centre in New Zealand. The synthesis of this compound involves a series of chemical reactions starting from 3,4-dimethylaniline, which is reacted with ethyl chloroformate to yield the corresponding carbamate. The carbamate is then reacted with 3-methoxy-4-hydroxybenzaldehyde to form the Schiff base, which is subsequently reduced with sodium borohydride to yield the corresponding hydrazone. The hydrazone is then reacted with N-methyl-2-oxoacetamide to form this compound.
科学的研究の応用
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor regression in a variety of animal models, including mice, rats, and rabbits. This compound has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects. In addition to its anti-cancer properties, this compound has been investigated for its potential use as a radiation sensitizer and as an anti-viral agent.
特性
分子式 |
C21H24N4O5 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC名 |
N//'-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-N-methyloxamide |
InChI |
InChI=1S/C21H24N4O5/c1-13-5-7-16(9-14(13)2)24-19(26)12-30-17-8-6-15(10-18(17)29-4)11-23-25-21(28)20(27)22-3/h5-11H,12H2,1-4H3,(H,22,27)(H,24,26)(H,25,28)/b23-11+ |
InChIキー |
QWTDYFJXMMXSEX-FOKLQQMPSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)

![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)


